![molecular formula C13H14FNO B276677 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine, commonly known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Fura-2 is a fluorescent calcium indicator that is used in various biochemical and physiological experiments to monitor changes in intracellular calcium levels.
Mecanismo De Acción
Fura-2 is a fluorescent calcium indicator that binds to calcium ions and emits light at a specific wavelength. The binding of calcium ions to Fura-2 causes a conformational change in the molecule, resulting in a shift in its fluorescence emission spectrum. The ratio of the fluorescence emission at two different wavelengths is used to calculate the intracellular calcium concentration. Fura-2 has a high affinity for calcium ions and is sensitive to changes in intracellular calcium levels (Grynkiewicz et al., 1985).
Biochemical and Physiological Effects
Fura-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of calmodulin, a calcium-binding protein that is involved in many cellular processes. Fura-2 has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in many signaling pathways in cells. In addition, Fura-2 has been shown to have antioxidant properties and can protect cells from oxidative stress (Minta et al., 1989).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Fura-2 in lab experiments is its high sensitivity and selectivity for calcium ions. It is also relatively easy to use and can be used in a variety of experimental settings. However, there are some limitations to using Fura-2. It requires the use of a specialized fluorescence microscope to measure changes in fluorescence emission, which can be expensive and time-consuming. In addition, Fura-2 can be toxic to cells at high concentrations, which can limit its use in some experiments (Grynkiewicz et al., 1985).
Direcciones Futuras
There are several future directions for research on Fura-2. One area of research is the development of new fluorescent calcium indicators that are more sensitive and selective for calcium ions. Another area of research is the use of Fura-2 in vivo to study calcium signaling in live animals. This would require the development of new imaging techniques that can be used to measure changes in intracellular calcium levels in vivo. Finally, there is a need for more research on the biochemical and physiological effects of Fura-2, particularly its effects on cellular signaling pathways and its potential use as a therapeutic agent (Minta et al., 1989).
Conclusion
In conclusion, Fura-2 is a fluorescent calcium indicator that has been widely used in scientific research to study calcium signaling in cells, tissues, and organs. It is a powerful tool that has helped researchers to better understand the complex processes involved in calcium signaling. While there are some limitations to using Fura-2, its advantages outweigh its disadvantages, and it will likely continue to be an important tool in scientific research for years to come.
Métodos De Síntesis
The synthesis of Fura-2 involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce 2-(2-fluoroanilino)furan. The final step involves the reaction of 2-(2-fluoroanilino)furan with ethylenediamine to form N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine (Fura-2) (Minta et al., 1989).
Aplicaciones Científicas De Investigación
Fura-2 has been widely used in scientific research to study various biological processes that involve calcium signaling. It is commonly used to measure changes in intracellular calcium levels in cells, tissues, and organs. Fura-2 has been used to study the calcium signaling pathways involved in muscle contraction, neurotransmitter release, and cell division. It has also been used to study the effects of drugs and toxins on calcium signaling in cells (Grynkiewicz et al., 1985).
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14/h3-8,15H,2,9H2,1H3 |
Clave InChI |
WEDAANYVHHWIGX-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
SMILES canónico |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



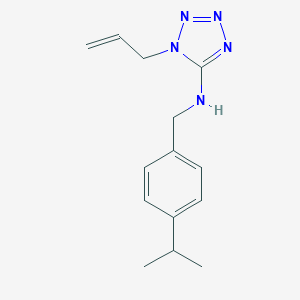
![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
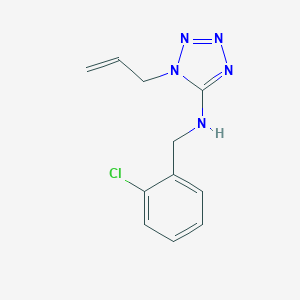
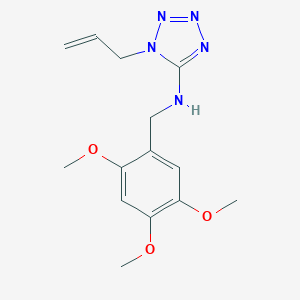

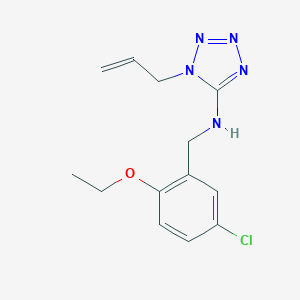

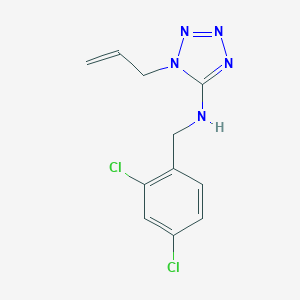
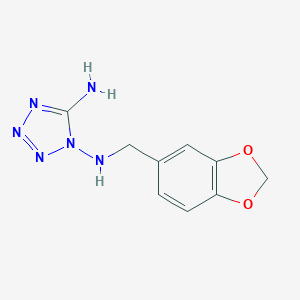
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)